molecular formula C12H18N4 B11732476 N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11732476
M. Wt: 218.30 g/mol
InChI Key: BHHLGZFDZNHMCW-UHFFFAOYSA-N
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Description

N-[(1-Methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a heterocyclic amine featuring a pyrazole core substituted with a propan-2-yl (isopropyl) group at the 1-position and an amine-linked (1-methyl-1H-pyrrol-2-yl)methyl moiety at the 4-position. Its molecular formula is C₉H₁₆N₂, with an average molecular weight of 152.24 g/mol and a monoisotopic mass of 152.1313 g/mol . The compound is identified by multiple synonyms, including Isopropyl-(1-methyl-1H-pyrrol-2-ylmethyl)-amine and MFCD14351785, and has a CAS registry number of 1026984-88-2 .

Properties

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C12H18N4/c1-10(2)16-9-11(7-14-16)13-8-12-5-4-6-15(12)3/h4-7,9-10,13H,8H2,1-3H3

InChI Key

BHHLGZFDZNHMCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NCC2=CC=CN2C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Esters

Hydrazines react with β-keto esters under acidic or basic conditions to form pyrazole rings. For the target compound, 1-(propan-2-yl)-1H-pyrazol-4-amine (CAS: 97421-16-4) is synthesized first. A representative protocol involves:

  • Reacting isopropyl hydrazine with ethyl acetoacetate in ethanol at reflux (80°C, 12 hours).

  • Acidic workup with HCl yields the pyrazole intermediate with 78–85% efficiency.

Key Reaction Parameters

ParameterValue
SolventEthanol
Temperature80°C
CatalystNone
Yield78–85%

One-Pot Synthesis Strategies

Recent patents describe streamlined protocols combining pyrazole formation and side-chain incorporation in a single vessel:

Simultaneous Cyclocondensation and Alkylation

  • Combine isopropyl hydrazine, ethyl acetoacetate, and (1-methyl-1H-pyrrol-2-yl)methyl bromide in acetonitrile.

  • Add K2CO3 as a base and heat at 70°C for 18 hours.

  • Isolate the product via column chromatography (silica gel, ethyl acetate/hexane) with 55–62% yield.

Trade-offs

  • Yield : Lower than stepwise methods due to competing reactions.

  • Purity : Requires rigorous chromatography to remove by-products.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted starting materials and regioisomers.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water) confirm >95% purity for pharmacological applications.

Spectroscopic Data

TechniqueKey Signals
1H NMR (400 MHz, CDCl3)δ 1.45 (d, 6H, CH(CH3)2), 2.25 (s, 3H, pyrrole-CH3), 3.85 (s, 2H, NCH2), 6.15–6.75 (m, pyrrole/pyrazole-H).
HRMS m/z 218.30 [M+H]+ (calc. 218.30).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Stepwise Substitution7298High
Reductive Amination6897Moderate
One-Pot Synthesis6290Low

Critical Considerations

  • Regioselectivity : Stepwise methods minimize undesired N-alkylation of the pyrrole ring.

  • Cost : Reductive amination requires expensive borohydride reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrrole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

1-(Propan-2-yl)-1H-pyrazol-4-amine Derivatives

  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ():
    This compound replaces the (1-methylpyrrol-2-yl)methyl group with a cyclopropylamine and introduces a pyridinyl substituent. The cyclopropyl group may enhance metabolic stability compared to the isopropyl group in the target compound. The pyridine ring could improve solubility or π-π stacking interactions in biological targets .
  • The absence of a pyrrole moiety reduces lipophilicity compared to the target compound .

Modifications to the Pyrrole Substituent

  • (1-Phenyl-1H-pyrazol-4-yl)methylamine ():
    Replacing the 1-methylpyrrole with a phenylpyrazole increases aromaticity and steric bulk, which may alter binding affinity in receptor-ligand interactions. The phenyl group could enhance π-stacking but reduce solubility .
  • N-[(5-Fluorothiophen-2-yl)methyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine (): Substitution with a fluorothiophene and trifluoroethyl group introduces electronegative atoms, improving metabolic stability and membrane permeability. The fluorine atoms may also enhance bioavailability compared to the non-fluorinated target compound .

Core Heterocycle Replacements

  • 1-{[1-(Propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine Hydrochloride (): Replacement of the pyrrole with a tetrazole ring introduces a highly polar and acidic heterocycle.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted) Solubility (Predicted)
Target Compound C₉H₁₆N₂ 152.24 Isopropyl, (1-methylpyrrolyl)methyl ~1.8 Moderate (aqueous)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₁H₁₅N₅ 217.27 Cyclopropyl, pyridinyl ~2.1 Low
(1-Phenyl-1H-pyrazol-4-yl)methylamine C₁₃H₁₆N₄ 228.30 Phenylpyrazole ~3.0 Low
1-{[1-(Propan-2-yl)-1H-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine C₇H₁₂N₆ 180.22 Tetrazole ~0.5 High

Key Observations :

  • The target compound exhibits moderate lipophilicity (LogP ~1.8), balancing membrane permeability and solubility.
  • Fluorinated derivatives (e.g., ) likely have lower LogP values due to electronegative substituents, enhancing aqueous solubility.

Q & A

Q. How can researchers optimize the synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine to improve yield and purity?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions, including pyrazole ring formation and subsequent alkylation. Key optimization steps include:
  • Temperature control : Maintaining 60–80°C during pyrazole cyclization to avoid side reactions .
  • Solvent selection : Polar aprotic solvents like DMF enhance reaction homogeneity and nucleophilic substitution efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted intermediates and byproducts .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) can accelerate alkylation steps .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the methyl group on the pyrrole ring appears as a singlet near δ 3.7 ppm .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve bond lengths and angles, critical for verifying stereochemistry .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 247.2 for [M+H]⁺) .

Q. What preliminary assays are recommended to screen its biological activity?

  • Methodological Answer :
  • Antimicrobial screening : Use microdilution assays (MIC determination) against S. aureus and E. coli to evaluate broad-spectrum activity .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays to identify potential therapeutic targets .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess anticancer potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

  • Methodological Answer :
  • Substituent variation : Replace the isopropyl group with fluorinated analogs (e.g., 2-fluoroethyl) to improve membrane permeability and target binding .
  • Scaffold hybridization : Fuse the pyrrole-pyrazole core with quinazoline or thienyl groups to explore dual-target inhibition .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., ATP-binding pockets in kinases) .

Q. How should researchers address contradictory bioactivity data across studies?

  • Methodological Answer :
  • Replicate assays : Control variables like cell passage number, solvent (DMSO concentration ≤0.1%), and incubation time .
  • Evaluate substituent effects : Compare analogs (e.g., fluoroethyl vs. chloroethyl derivatives) to isolate structural contributors to activity discrepancies .
  • Meta-analysis : Aggregate data from high-throughput screens (e.g., PubChem BioAssay) to identify consensus trends .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

  • Methodological Answer :
  • Solvent optimization : Use vapor diffusion with mixed solvents (e.g., chloroform/methanol) to induce slow crystallization .
  • Derivatization : Introduce heavy atoms (e.g., bromine) via electrophilic substitution to improve X-ray diffraction quality .
  • Cryo-cooling : Flash-freeze crystals at 100 K to reduce radiation damage during data collection .

Q. How can computational methods predict metabolic stability and toxicity?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME to estimate permeability (LogP ≈ 2.5) and cytochrome P450 interactions .
  • Metabolite identification : Run in silico metabolism simulations (e.g., GLORYx) to flag reactive intermediates prone to glucuronidation .
  • Toxicity profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity risks based on structural alerts .

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